
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid is a complex organic compound that features a combination of protective groups and functional groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group. The naphthalen-1-yl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Boc and TBDMS is crucial in preventing unwanted side reactions during the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the protected amino or hydroxyl groups once the protective groups are removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and TBDMS) can be selectively removed to expose reactive sites, allowing the compound to participate in various biochemical pathways. The naphthalen-1-yl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(naphthalen-1-yl)propanoic acid: Lacks the TBDMS group.
3-((tert-Butoxycarbonyl)amino)-2-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-2-yl)propanoic acid: Features a different position of the naphthalenyl group.
Uniqueness
The presence of both Boc and TBDMS protective groups in 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid makes it particularly versatile in synthetic chemistry. These protective groups allow for selective reactions and modifications, making the compound a valuable tool in the synthesis of complex molecules.
特性
分子式 |
C24H35NO5Si |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C24H35NO5Si/c1-23(2,3)29-22(28)25-19(21(26)27)20(30-31(7,8)24(4,5)6)18-15-11-13-16-12-9-10-14-17(16)18/h9-15,19-20H,1-8H3,(H,25,28)(H,26,27) |
InChIキー |
ZVDMOKLBYWMCNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC2=CC=CC=C21)O[Si](C)(C)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


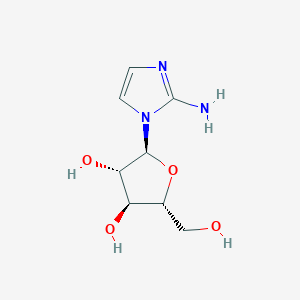
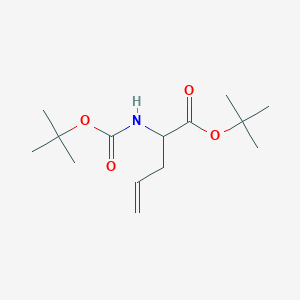
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
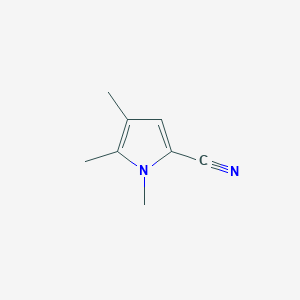

![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
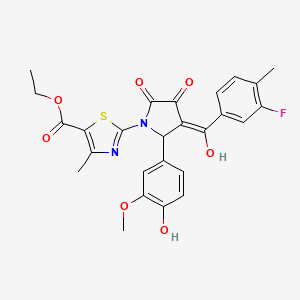
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)

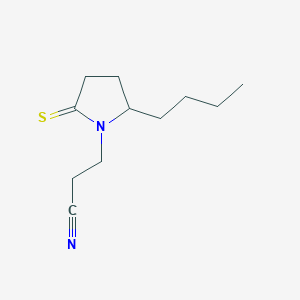
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)


